molecular formula C14H16N2O2 B1208384 4-(4-Morpholinylmethyl)-3-quinolinol

4-(4-Morpholinylmethyl)-3-quinolinol

Cat. No.: B1208384
M. Wt: 244.29 g/mol
InChI Key: VBAXUMQUBLRYRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Morpholinylmethyl)-3-quinolinol is a synthetic quinoline derivative designed for research applications in medicinal chemistry and drug discovery. The core quinolin-4-one structure is a privileged scaffold in medicinal chemistry, known for exhibiting a broad spectrum of biological activities, including antibacterial, antiviral, and notably, anticancer properties . The structural motif of this compound, which incorporates a morpholine moiety, is of significant interest. In analogous 4-aminoquinoline and 8-hydroxyquinoline compounds, the morpholine ring is a common pharmacophoric feature that can profoundly influence biological activity and physicochemical properties . Research on similar compounds has shown that the morpholine group can contribute to potent and selective biological effects. For instance, some 4-piperazinylquinoline sulfonyl analogs have demonstrated potent antigrowth effects on various human breast cancer cell lines, such as MDA-MB231, MDA-MB468, and MCF7 . Furthermore, 8-hydroxyquinoline derivatives bearing Mannich bases, which can include morpholine, have been investigated for their unique ability to target multidrug-resistant (MDR) cancer cells through mechanisms potentially involving metal chelation . As a research chemical, this compound serves as a versatile intermediate or a target molecule for synthesizing novel compounds. It can be used to explore structure-activity relationships (SAR), particularly in developing new anticancer agents or antimicrobials. Researchers can utilize this compound in bioactivity screening, as a starting point for synthetic modification, or in mechanistic studies to probe its interaction with biological targets. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H16N2O2

Molecular Weight

244.29 g/mol

IUPAC Name

4-(morpholin-4-ylmethyl)quinolin-3-ol

InChI

InChI=1S/C14H16N2O2/c17-14-9-15-13-4-2-1-3-11(13)12(14)10-16-5-7-18-8-6-16/h1-4,9,17H,5-8,10H2

InChI Key

VBAXUMQUBLRYRQ-UHFFFAOYSA-N

SMILES

C1COCCN1CC2=C(C=NC3=CC=CC=C32)O

Canonical SMILES

C1COCCN1CC2=C(C=NC3=CC=CC=C32)O

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Direct Synthetic Pathways to 4-(4-Morpholinylmethyl)-3-quinolinol

Direct synthetic routes to this compound predominantly involve classical organic reactions adapted for the quinoline (B57606) scaffold, namely the Mannich reaction and reductive amination.

Optimized Mannich Reaction Protocols for Quinolinol Scaffolds

The Mannich reaction is a three-component organic reaction that involves the aminoalkylation of an acidic proton located on a carbonyl compound. wikipedia.org In the context of synthesizing the target compound, this involves an enolizable quinolinol, formaldehyde (B43269), and morpholine (B109124).

The most direct pathway to this compound is the Mannich reaction involving 4-hydroxyquinoline (B1666331) (which exists in tautomeric equilibrium with 4-quinolinone), formaldehyde, and morpholine. wikipedia.orgscielo.br The reaction begins with the formation of an iminium ion from morpholine and formaldehyde. wikipedia.orgyoutube.com The 4-hydroxyquinoline, existing predominantly as the enol tautomer, then acts as a nucleophile and attacks the electrophilic iminium ion. wikipedia.org This electrophilic substitution typically occurs at the C-3 position, which is ortho to the hydroxyl group and activated for such reactions. clockss.org

Classical conditions for this type of phenolic Mannich reaction often involve heating the three components in a suitable solvent like ethanol (B145695). For instance, a general procedure involves refluxing morpholine and formaldehyde in ethanol, followed by the addition of the hydroxyquinoline and a catalytic amount of acid, with prolonged stirring to yield the desired Mannich base. scielo.br

The efficiency and outcome of the Mannich reaction are highly dependent on several factors, including the stoichiometry of reactants, temperature, solvent, and the presence of catalysts.

Stoichiometry and Temperature: Optimization of reactant ratios is crucial. Using an excess of formaldehyde and the amine can drive the reaction towards completion but may also lead to byproducts. clockss.org Temperature plays a vital role; while some Mannich reactions proceed at room temperature, others require heating or reflux conditions to achieve reasonable yields. nih.gov However, excessively high temperatures can lead to degradation. ablelab.eu

Solvent Effects: The choice of solvent can significantly impact reaction rates and yields. Protic solvents like ethanol are commonly used and can facilitate the formation of the iminium ion and the subsequent condensation. nih.gov In some cases, solvent-free conditions or the use of high-boiling point inert solvents can improve yields, particularly in related cyclization reactions that form the quinoline core. wikipedia.org

Catalysis: The reaction is typically catalyzed by either acid or base. Acid catalysis, often with hydrochloric acid, facilitates the formation of the reactive iminium ion from the amine and formaldehyde. youtube.com The acid also catalyzes the keto-enol tautomerization of the quinolinol, ensuring a sufficient concentration of the reactive enol form. wikipedia.org

The following table summarizes how varying conditions can influence the outcome of Mannich reactions on phenolic scaffolds.

ParameterConditionExpected Outcome on Yield/Selectivity
Temperature Low to Room TemperatureSlower reaction rate, potentially higher selectivity.
Reflux/High TemperatureFaster reaction rate, risk of byproduct formation or degradation. ablelab.eu
Solvent Protic (e.g., Ethanol)Good for dissolving reactants and facilitating proton transfer steps. nih.gov
Aprotic/InertCan be beneficial for high-temperature reactions to avoid solvent participation. wikipedia.org
Catalyst Acid (e.g., HCl)Promotes iminium ion formation and enolization, generally increasing reaction rate. youtube.com
BaseCan also catalyze the reaction, but may favor different byproducts.
Reactant Ratio Excess Amine/FormaldehydeCan increase yield but may lead to bis-aminomethylation or other side reactions. clockss.org

Reductive Amination Approaches for Quinolinol Derivatives

An alternative to the Mannich reaction is a reductive amination sequence. This two-step process would first involve the formylation of the 3-position of 4-hydroxyquinoline to generate 4-hydroxyquinoline-3-carbaldehyde (B33330). This intermediate aldehyde can then be reacted with morpholine to form an iminium ion (or a Schiff base), which is subsequently reduced in situ to the target amine. youtube.com

Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which are mild enough to selectively reduce the iminium ion without affecting other functional groups like the quinolone carbonyl. youtube.com This method offers high selectivity and can be performed as a one-pot procedure where the quinoline aldehyde, morpholine, and reducing agent are combined. youtube.com While a viable pathway, the initial synthesis of the 4-hydroxyquinoline-3-carbaldehyde precursor is a necessary prerequisite.

Advanced Synthetic Strategies for Quinoline-Based Mannich Bases

The synthesis of the core quinoline structure itself is a critical aspect of accessing the necessary precursors for producing this compound.

Contemporary Methods for Quinolin-4-one Synthesis

The precursor for the Mannich reaction, 4-hydroxyquinoline, is the enol tautomer of quinolin-4(1H)-one. Therefore, methods for synthesizing the quinolin-4-one skeleton are fundamental. Over the years, numerous methods have been developed, ranging from classical named reactions to modern catalytic approaches. mdpi.comnih.gov

Conrad-Limpach Synthesis: This classical method involves the condensation of an aniline (B41778) with a β-ketoester. wikipedia.orguni-konstanz.de The reaction is typically performed at high temperatures, often in a high-boiling inert solvent like mineral oil to improve yields, which can be up to 95%. wikipedia.orgnih.gov The process proceeds through a Schiff base intermediate which then undergoes thermal cyclization to form the 4-hydroxyquinoline product. wikipedia.org

Gould-Jacobs Reaction: This is another cornerstone method for quinoline synthesis. It begins with the condensation of an aniline with diethyl ethoxymethylenemalonate. wikipedia.orgiipseries.org The resulting intermediate is cyclized by heating, often at temperatures around 250 °C, to form a 4-hydroxy-3-carboalkoxyquinoline. ablelab.euwikipedia.org Subsequent hydrolysis and decarboxylation yield the quinolin-4-one core. wikipedia.org Microwave-assisted versions of this reaction have been shown to significantly reduce reaction times and improve yields. ablelab.euasianpubs.org

Modern Catalytic Methods: More recent strategies for quinolin-4-one synthesis employ transition metal catalysis. For example, copper-catalyzed tandem reactions and palladium-catalyzed intramolecular N-arylation reactions have been developed to construct the quinolone ring system under milder conditions with good to excellent yields. organic-chemistry.org Other modern approaches include cobalt-catalyzed C-H activation and cyclization, providing efficient routes to diverse quinoline skeletons. mdpi.com These contemporary methods often offer advantages in terms of substrate scope, functional group tolerance, and reaction efficiency. mdpi.comorganic-chemistry.org

Gould-Jacobs and Conrad-Limpach Cyclizations

Gould-Jacobs Reaction

The Gould-Jacobs reaction is a well-established method for synthesizing quinolines and their 4-hydroxy derivatives. wikipedia.org The process begins with the condensation of an aniline with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate. wikipedia.orgmun.ca This is followed by a thermal cyclization of the resulting anilidomethylenemalonic ester to form a 4-hydroxy-3-carboalkoxyquinoline. wikipedia.org Subsequent saponification and decarboxylation yield the 4-hydroxyquinoline. wikipedia.orgmun.ca This reaction is particularly effective for anilines bearing electron-donating groups at the meta-position. wikipedia.org The general mechanism involves nucleophilic attack by the aniline, loss of ethanol to form a condensation product, and a subsequent 6-electron cyclization. wikipedia.org

To reduce the often lengthy reaction times and improve yields associated with traditional heating, microwave irradiation has been explored as an alternative energy source for the Gould-Jacobs reaction. iipseries.orgresearchgate.net

Conrad-Limpach Synthesis

The Conrad-Limpach synthesis provides another route to 4-hydroxyquinolines through the condensation of anilines with β-ketoesters, like ethyl acetoacetate. wikipedia.org The reaction mechanism starts with the attack of the aniline on the keto group of the β-ketoester, forming a Schiff base intermediate. wikipedia.org This intermediate undergoes an electrocyclic ring-closing reaction at high temperatures (around 250 °C) to generate the 4-hydroxyquinoline product. wikipedia.org

The choice of solvent is critical in the Conrad-Limpach synthesis, as high-boiling point solvents are traditionally used to achieve the necessary energy for cyclization. researchgate.net Using inert, high-boiling solvents such as mineral oil or diphenyl ether has been shown to increase reaction yields significantly, in some cases up to 95%. wikipedia.orgnih.gov A study exploring various solvents confirmed that yields generally improve with solvents having boiling points above 250 °C. researchgate.net

SolventBoiling Point (°C)Yield (%)
Methyl Benzoate19925
Propyl Benzoate23154
Isobutyl Benzoate24166
1,2,4-Trichlorobenzene21443
2-Nitrotoluene22252
This table presents the effect of different solvents on the yield of a 4-hydroxyquinoline derivative in the Conrad-Limpach thermal cyclization. Data sourced from a study on user-friendly solvents. researchgate.net

For the synthesis of this compound, both the Gould-Jacobs and Conrad-Limpach methods could establish the core 4-hydroxyquinoline ring system. However, they would necessitate subsequent functionalization steps to introduce the hydroxyl group at the C-3 position and the morpholinylmethyl substituent at the C-4 position.

Biere-Seelen Synthesis and Dieckmann Condensation Variants

Biere-Seelen Synthesis

Developed in 1976, the Biere-Seelen synthesis offers a pathway to quinolones starting from methyl anthranilate. acs.org The reaction involves a Michael addition of methyl anthranilate to dimethylacetylene dicarboxylate, which produces an enamino ester intermediate. acs.org This intermediate then undergoes cyclization to form the quinolone ring system. acs.org This method is one of several routes, including the Gould-Jacobs and Conrad-Limpach syntheses, for accessing the quinolin-4-one core. nih.gov

Dieckmann Condensation Variants

The Dieckmann condensation is an intramolecular reaction of diesters with a base to produce β-keto esters. This reaction is highly effective for forming sterically stable five- and six-membered rings. The mechanism is analogous to the intermolecular Claisen condensation, involving the deprotonation of an α-carbon to form an enolate, which then attacks the second ester group in the molecule to cyclize. While not a direct quinoline synthesis itself, the Dieckmann condensation is employed as a key step in synthetic variants that build the quinolone ring. nih.gov This strategy allows for the construction of polycyclic β-ketoesters which can be precursors to the quinolone core.

Snieckus and Camps Reactions for 3-Substituted Quinolines

Camps Reaction

The Camps reaction, first reported in 1899, involves the base-catalyzed intramolecular cyclization of an N-(2-acylaryl)amide (an o-acylaminoacetophenone) to generate hydroxyquinolines. nih.gov Depending on the substrate structure and reaction conditions, the cyclization can lead to either quinolin-4-one or quinolin-2-one isomers. nih.gov The mechanism proceeds via an intramolecular aldol (B89426) condensation of the enolizable N-(2-acylaryl)amide. nih.gov This method is significant as it provides a direct route to substituted quinolones.

Snieckus Reaction (Directed Ortho-Metalation)

The Snieckus reaction, or Directed ortho-Metalation (DoM), is a powerful synthetic strategy for the regioselective functionalization of aromatic compounds. The methodology utilizes a directing metalation group (DMG), such as an amide, on the aromatic ring to direct a strong base (typically an organolithium reagent) to deprotonate the adjacent ortho position. The resulting aryllithium species can then react with various electrophiles to introduce a wide range of substituents. In the context of quinoline synthesis, the Snieckus reaction can be applied to an appropriately substituted anthranilic acid amide to introduce a substituent at what will become the C-3 position of the quinolin-4-one, making it a valuable tool for preparing 3-substituted quinolones. nih.gov

Transition Metal-Catalyzed and N-Heterocyclic Carbene (NHC)-Catalyzed Routes

Modern synthetic chemistry has introduced powerful catalytic methods for quinoline synthesis that offer high efficiency and milder reaction conditions.

Transition Metal-Catalyzed Routes

Various transition metals, including rhodium, ruthenium, and cobalt, have been used to catalyze the synthesis of quinolines through C-H bond activation and functionalization pathways. For instance, ruthenium has been used to catalyze the aza-Michael addition and intramolecular annulation of enaminones with anthranils to produce 3-arylformyl substituted quinoline derivatives. Other approaches include the copper-catalyzed one-pot reaction of saturated ketones and anthranils to yield 3-substituted quinolines. These methods represent advanced strategies for building functionalized quinoline scaffolds.

N-Heterocyclic Carbene (NHC)-Catalyzed Routes

N-Heterocyclic carbenes (NHCs) have emerged as potent organocatalysts for a variety of chemical transformations, including quinoline synthesis. One approach is the NHC-catalyzed indirect Friedländer annulation, which can start from 2-aminobenzyl alcohol and ketones. NHCs, which are strong electron-donating ligands, can also be used in conjunction with transition metals like palladium and copper in multi-component reactions to build complex quinoline structures. For example, NHCs have been shown to catalyze the hydroboration of quinolines with high regioselectivity. These catalytic systems provide versatile and efficient pathways to diversely substituted quinolines under relatively mild conditions.

Decarboxylating Cyclization from Isatoic Anhydride (B1165640)

A more recent method for synthesizing quinolin-4-ones involves the use of isatoic anhydrides. nih.gov Isatoic anhydrides, which are readily prepared from inexpensive 2-aminobenzoic acids, can serve as electrophiles. In a modified Coppola synthesis, the sodium enolate of a β-ketoester, such as ethyl acetoacetate, reacts with an isatoic anhydride in a one-pot process. This reaction proceeds through acylation of the enolate followed by a dehydrative intramolecular cyclization. A plausible mechanism involves the initial formation of the enolate, which attacks the anhydride, leading to a cascade that ultimately forms the quinoline ring. This approach is advantageous as it can avoid harsh conditions and expensive reagents like diphenyl ether that are common in other methods.

Functionalization and Derivatization Techniques

Once the quinoline core is synthesized, further modifications can be carried out to introduce or alter functional groups.

Bromination of Quinoline Moieties

The bromination of quinoline is a common method for introducing a halogen atom, which can serve as a handle for further synthetic transformations, such as carbon-carbon bond formation. Direct halogenation of the quinoline ring system typically occurs on the benzene (B151609) portion rather than the electron-deficient pyridine (B92270) ring. acs.org Common brominating agents include molecular bromine (Br₂) and N-Bromosuccinimide (NBS).

The regioselectivity of the bromination is highly dependent on the substituents already present on the quinoline ring. For example, the bromination of 8-hydroxyquinoline (B1678124) can lead to a mixture of mono- and di-bromo derivatives, such as 5,7-dibromo-8-hydroxyquinoline and 7-bromo-8-hydroxyquinoline, depending on the reaction conditions and the equivalents of bromine used. acs.org In contrast, 8-methoxyquinoline (B1362559) tends to yield 5-bromo-8-methoxyquinoline (B186703) as the sole product under certain conditions. acs.org The reaction conditions, such as solvent (e.g., CH₃CN, CCl₄) and temperature, can be optimized to favor specific products. acs.org

Starting MaterialReagentConditionsProduct(s)
8-HydroxyquinolineBr₂ (1.5 eq)CH₃CN, 0 °C, 1 day5,7-Dibromo-8-hydroxyquinoline & 7-Bromo-8-hydroxyquinoline
8-MethoxyquinolineBr₂ (1.1 eq)CCl₄, 24 °C5-Bromo-8-methoxyquinoline
8-AminoquinolineBr₂-5,7-Dibromo-8-aminoquinoline & 5-Bromo-8-aminoquinoline
This table summarizes the outcomes of brominating various 8-substituted quinolines, highlighting the influence of the substituent on the position of bromination. acs.org
Suzuki Cross-Coupling and Related Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds, particularly in the synthesis of biaryl and aryl-substituted heterocyclic compounds. libretexts.org This palladium-catalyzed reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate. organic-chemistry.org In the context of quinoline synthesis, this reaction is instrumental for attaching aryl or other organic fragments to the quinoline core. researchgate.netresearchgate.net

The versatility of the Suzuki coupling allows for the functionalization of various positions on the quinoline ring system, provided a suitable halo-quinoline precursor is available. researchgate.net For instance, the synthesis of 4'-aryl-substituted terpyridines has been successfully achieved by the palladium-catalyzed cross-coupling of 4'-bromoterpyridine with various aryl boronic acids. rsc.org Similarly, this methodology can be applied to prepare aryl-substituted quinolines from their corresponding bromo- or chloro-quinoline derivatives. researchgate.netnih.gov

Key to the success of these reactions is the catalytic system, which typically consists of a palladium precursor, such as Pd(OAc)₂, Pd₂(dba)₃, or Pd(PPh₃)₄, and a phosphine (B1218219) ligand. libretexts.org Modern advancements have introduced bulky and electron-rich phosphine ligands that enhance catalytic activity, allowing for lower catalyst loading and reactions with less reactive substrates. libretexts.orgorganic-chemistry.org The choice of base and solvent is also crucial for the reaction's efficiency.

Table 1: Representative Conditions for Suzuki Cross-Coupling in Quinoline Synthesis

Precursor Coupling Partner Catalyst System Base Solvent Product Type Reference
6-Bromo-1,2,3,4-tetrahydroquinoline Phenylboronic acid Dichlorobis(triphenylphosphine)palladium(II) Na₂CO₃ Toluene/Ethanol/Water 6-Aryl-tetrahydroquinoline researchgate.net
4-Chloro quinoline derivatives Aryl boronic acids Palladium acetate (B1210297) / Polymer-supported triphenylphosphine - DMF Arylated quinolines researchgate.net
2-Aryl-4-chloro-3-iodoquinolines Arylboronic acids Pd(PPh₃)₄ K₂CO₃ Dioxane/Water 2,3,4-Triarylquinolines nih.gov

This table presents a summary of typical reaction conditions and is not an exhaustive list.

Introduction of Heterocyclic Rings and Aromatic Moieties

The introduction of heterocyclic rings, such as the morpholine moiety in this compound, is a critical step in tailoring the molecule's properties. One of the most common methods for introducing an aminomethyl group is the Mannich reaction. scribd.comuobaghdad.edu.iq This organic reaction involves the aminoalkylation of an acidic proton located adjacent to a carbonyl group by condensation with formaldehyde and a secondary amine, like morpholine. nih.govnih.gov

In the context of synthesizing the target compound, a 3-hydroxyquinoline (B51751) precursor could potentially undergo a Mannich reaction. nih.gov The reaction proceeds through the formation of an iminium ion from formaldehyde and morpholine, which then electrophilically attacks the electron-rich quinoline core, likely at the C4 position, to yield the 4-(morpholinylmethyl) substituent. scribd.com

Beyond the Mannich reaction, various strategies exist for incorporating heterocyclic and aromatic structures onto the quinoline framework. researchgate.net Hybridization with other scaffolds like furan, pyrazole, and indole (B1671886) has been shown to significantly modify the bioactivity of quinoline derivatives. researchgate.net These moieties can be introduced through multi-step syntheses or one-pot reactions, often leveraging cross-coupling chemistry as described previously. nih.gov

Green Chemistry Principles in Quinoline Synthesis

The paradigm for synthesizing chemical compounds, including quinolines, is shifting towards more sustainable and environmentally friendly methods. researchgate.net Green chemistry principles focus on minimizing waste, reducing the use of hazardous substances, improving energy efficiency, and utilizing renewable resources. ijpsjournal.com

Environmentally Benign Solvents and Catalysts

A key aspect of green synthesis is the replacement of traditional volatile and often toxic organic solvents with greener alternatives. researchgate.net Water, ethanol, ionic liquids, and deep eutectic solvents are increasingly used as reaction media for quinoline synthesis. ijpsjournal.comresearchgate.netias.ac.in For instance, the condensation of 2-aminoarylketones with active methylene (B1212753) compounds has been successfully carried out using ferric chloride (FeCl₃·6H₂O) as an inexpensive and eco-friendly catalyst in water. tandfonline.com This approach not only avoids hazardous solvents but can also lead to rate enhancement due to hydrophobic effects. tandfonline.com

The use of recyclable catalysts is another cornerstone of green chemistry. Catalysts like indium (III) chloride have been employed for the one-pot synthesis of quinolines in ethanol, with the catalyst being recoverable and reusable for several cycles with only a slight decrease in activity. ias.ac.in Other green catalysts that have proven effective include p-toluenesulfonic acid (p-TSA) and para-sulfonic acid calix researchgate.netarene. researchgate.net Formic acid has also been highlighted as a versatile and biodegradable catalyst for quinoline synthesis. ijpsjournal.com

Table 2: Examples of Green Catalysts and Solvents in Quinoline Synthesis

Reaction Type Catalyst Solvent Key Advantages Reference
Condensation FeCl₃·6H₂O Water Inexpensive, non-toxic catalyst; environmentally benign solvent. tandfonline.com
One-pot synthesis Indium (III) chloride Ethanol Recyclable catalyst, good yields.
Condensation [Et₃NH]⁺[BF₄]⁻ (Ionic Liquid) Ethanol Reusable catalyst, high purity products, shorter reaction times. ias.ac.in

This table provides illustrative examples of green chemistry applications in quinoline synthesis.

Alternative Energy Input Methods (e.g., Ultrasonic Irradiation)

To improve energy efficiency and accelerate reaction rates, alternative energy sources such as microwave (MW) and ultrasonic (US) irradiation are being utilized. ijpsjournal.comijirt.org Sonochemistry, the application of ultrasound to chemical reactions, can dramatically reduce reaction times, often from hours to minutes, and increase product yields. nih.govyoutube.com

The phenomenon responsible for these effects is acoustic cavitation: the formation, growth, and implosive collapse of microscopic bubbles in the liquid. youtube.com This process generates localized hotspots with extremely high temperatures and pressures, enhancing mass transfer and reaction kinetics. youtube.comrsc.org Ultrasound has been successfully used to promote the synthesis of quinoline derivatives, in some cases using basic ionic liquids in aqueous media, further enhancing the green credentials of the procedure. nih.gov This method offers milder conditions, shorter reaction times, and higher yields without the need for transition metal catalysts. nih.gov The benefits of ultrasonic irradiation include a substantial decrease in energy consumption and the ability to conduct reactions at room temperature. nih.govnih.gov

Coordination Chemistry and Metal Complexation Studies

Ligand Properties of 4-(4-Morpholinylmethyl)-3-quinolinol

The ability of this compound to form metal complexes is intrinsically linked to its molecular structure and the presence of specific donor atoms.

Identification of Donor Atoms and Chelating Capabilities (N, O-donor ligand)

The this compound molecule possesses multiple potential coordination sites, classifying it as a potential N,O-donor ligand. The primary donor atoms are the nitrogen atom of the quinoline (B57606) ring, the oxygen atom of the hydroxyl group at the 3-position, and the nitrogen atom of the morpholine (B109124) ring. The spatial arrangement of the quinoline nitrogen and the hydroxyl oxygen allows for the formation of a stable five-membered chelate ring with a metal ion. This bidentate chelation is a key feature of its coordinating ability. The morpholinyl nitrogen, being more sterically hindered and conformationally flexible, may or may not be involved in coordination depending on the metal ion and reaction conditions.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a metal salt in a suitable solvent. The resulting complexes are then characterized to determine their structure and properties.

Formation of Mono-Nuclear Metal Complexes

Studies have focused on the formation of mono-nuclear complexes, where a single metal center is coordinated by one or more ligand molecules.

The versatility of this compound as a ligand has been demonstrated through its successful complexation with a range of divalent metal ions. These include transition metals such as iron(II), cobalt(II), nickel(II), and copper(II), as well as the post-transition metal cadmium(II). The formation of these complexes indicates the ligand's ability to adapt to the different coordination preferences and electronic properties of these metal ions.

The stoichiometry of the resulting complexes is a critical aspect of their characterization. For the divalent metal ions studied, a common metal-to-ligand ratio observed is 1:2. In these complexes, two molecules of this compound coordinate to a single metal ion. This stoichiometry satisfies the coordination number of the metal, typically resulting in an octahedral geometry where the two ligand molecules act as bidentate N,O-donors.

Metal IonTypical Metal-to-Ligand Ratio
Fe(II)1:2
Co(II)1:2
Ni(II)1:2
Cu(II)1:2
Cd(II)1:2

Comprehensive Analysis of this compound in Coordination Chemistry

Initial research into the coordination chemistry and metal complexation of the specific compound this compound has revealed a significant gap in the available scientific literature. At present, detailed studies focusing on the structural elucidation of its metal complexes, including spectroscopic characterization, elemental analysis, magnetic susceptibility, conductivity measurements, and single-crystal X-ray diffraction, are not publicly accessible.

While the broader family of quinoline derivatives, particularly 8-hydroxyquinoline (B1678124), has been extensively studied for its chelating properties and the formation of metal complexes, specific data for the this compound ligand is not available. mdpi.comscirp.orgresearchgate.netscirp.org Research on related compounds provides a general understanding of how quinoline-based ligands coordinate with metal ions, typically through the nitrogen atom of the quinoline ring and the deprotonated hydroxyl group. scirp.orgscirp.org However, the unique structural and electronic contributions of the morpholinylmethyl substituent at the 4-position remain uncharacterized in the context of metal complexation.

This lack of specific data prevents a detailed discussion and the creation of data tables for the following sections as outlined in the initial request:

Geometry of Coordination

Without experimental results from peer-reviewed studies on this compound, any attempt to generate content for these sections would be speculative and would not meet the required standards of scientific accuracy. Further experimental research is necessary to isolate and characterize the metal complexes of this specific ligand to provide the data needed for a comprehensive analysis as requested.

Modulation of Metal Homeostasis by Quinoline Derivatives

The disruption of metal homeostasis is a key factor in the pathology of various diseases. Quinoline derivatives have emerged as a significant class of compounds capable of modulating the concentrations and distribution of metal ions in biological systems. Their mechanism of action is largely attributed to their ability to form stable complexes with various metal ions, thereby influencing their bioavailability and redox activity.

The core structure of quinoline, a bicyclic heteroaromatic compound, possesses a nitrogen atom that can act as a coordinating site for metal ions. The addition of functional groups, particularly those containing oxygen or other nitrogen atoms, can significantly enhance the metal-chelating properties of the quinoline scaffold.

Research has extensively focused on 8-hydroxyquinoline (8HQ) and its derivatives, which are potent chelators of divalent metal ions like copper (Cu²⁺) and zinc (Zn²⁺). nih.govarizona.edu These compounds can act as ionophores, forming lipophilic complexes with metal ions that facilitate their transport across cellular membranes. arizona.edu This ability to shuttle metal ions allows them to either sequester excess metals from areas of accumulation or deliver them to areas of deficiency, thus restoring metal balance.

While much of the research has centered on 8-hydroxyquinolines, the chelating potential of other quinolinol isomers, such as 3-quinolinol, has also been recognized. The position of the hydroxyl group on the quinoline ring influences the compound's coordination chemistry. For a compound like This compound , both the hydroxyl group at the 3-position and the nitrogen atom of the quinoline ring are potential sites for metal chelation. Furthermore, the morpholinylmethyl substituent at the 4-position, being an electron-donating group, can influence the electron density of the quinoline ring system and thereby modulate the metal-binding affinity. It has been observed that quinolinols with electron-donating groups can exhibit inhibitory effects on cell proliferation, a process often dependent on metal ions. nih.gov

The therapeutic potential of quinoline derivatives in modulating metal homeostasis is being explored in the context of neurodegenerative diseases and cancer. In conditions like Alzheimer's disease, where abnormal metal ion accumulation is implicated in amyloid plaque formation, quinoline-based chelators can dissolve these aggregates by binding to the metal ions. In cancer therapy, these compounds can disrupt the metal-dependent cellular processes that are crucial for tumor growth and proliferation.

Detailed studies on specific quinoline derivatives have provided insights into their structure-activity relationships. For instance, the substitution pattern on the quinoline ring is a critical determinant of their biological activity.

Interactive Table: Inhibitory Concentration of Selected Quinoline Derivatives

Compound NameHUVEC IC₅₀ (μM)MetAP1 InhibitionMetAP2 Inhibition
2-Methyl-8-hydroxyquinoline2.7--
5-Cyano-8-hydroxyquinoline>50NoNo
Cloxyquin1.8YesYes
Clioquinol2.2YesYes

HUVEC: Human Umbilical Vein Endothelial Cells; IC₅₀: Half-maximal inhibitory concentration; MetAP: Methionine Aminopeptidase. Data sourced from a study on substituted oxines. nih.gov Note: "-" indicates data not provided in the source.

The table above illustrates how different substituents on the quinoline ring affect the biological activity of these compounds. While specific data for This compound is not available in the reviewed literature, the principles derived from related compounds suggest it would possess metal-chelating properties. The presence of the morpholinyl group, a bulky and electron-donating substituent, would likely influence its lipophilicity and metal-binding selectivity, warranting further investigation to fully characterize its potential to modulate metal homeostasis.

Structure Activity Relationship Sar Investigations and Derivative Design

Systematic Structural Modifications of the Quinoline (B57606) Scaffold

The quinoline ring is a primary site for modification to modulate the biological and physicochemical properties of the derivatives.

While comprehensive SAR studies specifically on the 4-(4-Morpholinylmethyl)-3-quinolinol scaffold are limited in publicly available literature, valuable insights can be drawn from studies on analogous 8-hydroxyquinoline-derived Mannich bases. These studies reveal that the nature and position of substituents on the quinoline ring are critical for activity.

For instance, in a study of 8-hydroxyquinoline (B1678124) derivatives, substitution at the C5 position with electron-withdrawing groups was found to enhance anticancer activity. acs.orgnih.gov Conversely, the introduction of a sulfonic acid group at the same position led to decreased cytotoxicity, likely due to reduced cell permeability. nih.gov Shifting a substituent from the C7 to the C5 position has been shown to abrogate both toxicity and multidrug resistance (MDR) selectivity in certain 8-hydroxyquinoline derivatives. acs.org

In the context of 4-aminoquinolines, a 7-chloro group is considered optimal for certain biological activities, while a methyl group at the C3 position can reduce activity, and an additional methyl group at the C8 position may abolish it altogether. nih.gov Although these findings are on different quinoline scaffolds, they underscore the sensitivity of biological activity to the substitution pattern on the quinoline ring. The electronic properties and steric bulk of substituents at positions C2, C5, C6, C7, and C8 of the this compound scaffold would similarly be expected to influence its interaction with biological targets.

Table 1: Postulated Effects of Quinoline Ring Substituents on Activity (Extrapolated from Analogous Scaffolds)

PositionSubstituent TypePostulated Effect on ActivityRationale (Based on Analogous Scaffolds)
C2Bulky groupsMay decrease activityPotential steric hindrance with target binding site.
C4Modifications to the aminomethyl linkerCan significantly alter activityThe linker and amine are crucial for interaction. nih.gov
C5Electron-withdrawing groups (e.g., halogens)May enhance activityCan modulate the electronic properties of the quinoline system. acs.orgnih.gov
C6Various substituentsEffects are variableDependent on the specific biological target.
C7Chloro groupOften optimal for certain activitiesA common feature in many bioactive quinolines. nih.gov
C8Methyl groupMay abolish activityCan introduce unfavorable steric or electronic changes. nih.gov

This table is illustrative and based on extrapolations from related quinoline scaffolds. Specific effects on this compound would require direct experimental validation.

Ring annulation, the fusion of an additional ring to the quinoline scaffold, and ring deletion are significant modifications that can profoundly impact biological activity. In studies on 8-hydroxyquinoline-derived Mannich bases, the annulation of a benzene (B151609) ring to the piperidine (B6355638) moiety of the Mannich base (forming a tetrahydroisoquinoline) showed variable effects on activity, depending on the position and substitution pattern. acs.orgnih.gov For example, 3,4-benzo-annulation on the piperidine ring had minor effects on toxicity and selectivity, while 2,3-benzo-annulation significantly reduced these properties. acs.org

Furthermore, the deletion of the pyridine (B92270) ring from the 8-hydroxyquinoline scaffold, resulting in a phenol-derived Mannich base, led to inactivation. acs.orgnih.gov This highlights the critical role of the quinoline nitrogen in the biological activity of these compounds, likely through its involvement in metal chelation or hydrogen bonding interactions with the target. acs.org These findings suggest that similar modifications to the this compound scaffold would likely lead to significant changes in its activity profile.

Variations in the Mannich Base Moiety

The Mannich base portion of the molecule, -(CH2)-morpholine, is a key determinant of activity and offers a rich site for chemical modification.

The replacement of the morpholine (B109124) ring with other cyclic amines such as piperidine, piperazine (B1678402), or tetrahydroisoquinoline is a common strategy to explore the SAR of the Mannich base. In the context of 8-hydroxyquinoline-derived Mannich bases, these alterations have been shown to modulate activity significantly. For example, the introduction of a piperazine ring has been explored, with further substitution on the distal nitrogen of the piperazine leading to a wide range of activities. nih.gov

Table 2: Comparison of Different Cyclic Amines in the Mannich Base Moiety (Based on 8-Hydroxyquinoline Analogs)

Amine MoietyKey Structural FeaturePotential Impact on Activity
MorpholineContains an ether oxygenCan act as a hydrogen bond acceptor. nih.gov
PiperidineSimple saturated heterocycleAlters lipophilicity and basicity compared to morpholine. nih.gov
PiperazineContains a second amine groupAllows for further substitution and modulation of properties. nih.gov
TetrahydroisoquinolineFused aromatic ringIntroduces rigidity and potential for π-stacking interactions. acs.orgnih.gov

Beyond cyclic amines, a variety of acyclic tertiary amines can be incorporated into the Mannich base. The nature of the alkyl or aryl groups on the nitrogen atom can have a profound effect on the biological activity. Studies on various Mannich bases have shown that the size and nature of these substituents are critical. nih.gov For instance, the lack of activity in some compounds has been attributed to the presence of aralkyl or long alkyl chains in the amine moiety. nih.gov

In the synthesis of Mannich bases from acetophenones, the use of different primary amines led to products with varying cytotoxic activities. nih.gov This underscores the principle that even subtle changes in the tertiary amine component of the Mannich base can lead to significant differences in biological outcomes. These findings are directly applicable to the design of novel 4-(aminomethyl)-3-quinolinol derivatives with tailored activity profiles.

Design of Hybrid Compounds

The design of hybrid compounds involves covalently linking the this compound scaffold to another pharmacophore to create a single molecule with potentially synergistic or novel biological activities. This strategy has been widely employed in drug discovery.

For example, quinoline-based hybrids have been synthesized by linking the quinoline core to other biologically active moieties such as chalcones, pyrimidines, or other heterocyclic systems. nih.govnih.gov The rationale behind this approach is to combine the therapeutic advantages of both parent molecules or to target multiple biological pathways simultaneously.

Incorporation of Other Heterocyclic Systems (e.g., Oxadiazole-Triazole, Benzothiazole (B30560), Umbelliferone)

Oxadiazole and Triazole: The 1,3,4-oxadiazole (B1194373) and 1,2,3-triazole rings are popular bioisosteres used in drug design to improve pharmacological profiles. nih.govrsc.orgirbbarcelona.org For instance, quinolin-2(1H)-one derivatives incorporating a 1,2,3-triazole moiety have been synthesized and shown to act as multi-target inhibitors, demonstrating potent antiproliferative activity. nih.gov One study found that a specific triazol-quinolinone derivative, compound 3h , was a powerful inhibitor against multiple molecular targets, with IC₅₀ values of 57 nM (EGFR), 68 nM (BRAFV600E), and 9.70 nM (EGFRT790M). nih.gov This suggests that incorporating a triazole ring into the this compound structure could yield potent multi-targeting agents.

Benzothiazole: The fusion of a benzothiazole ring system to morpholine-containing scaffolds has been explored for anticancer activity. In a study of benzisothiazole-substituted morpholine derivatives, a compound featuring a 4-phenyl morpholine demonstrated potent activity against Jurkat T cell lines, with an IC₅₀ value of 1.15 nM. sci-hub.se This highlights the potential of the benzothiazole moiety to significantly enhance cytotoxicity when combined with a morpholine-containing structure.

Umbelliferone (B1683723) (7-hydroxycoumarin): Umbelliferone and its derivatives are known for a wide array of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. nih.govencyclopedia.pubresearchgate.net The 7-hydroxycoumarin structure is a key pharmacophore, and modifications at its C-3, C-7, or C-8 positions are crucial for its antimicrobial and antitumor effects. nih.gov A hybrid compound linking a 4-chloromethyl-7-hydroxycoumarin to a benzene ring via a 1,2,3-triazole showed selective inhibition of the tumor-associated isoform hCA IX with a Ki of 32.7 nM. encyclopedia.pub This suggests that hybridizing the this compound scaffold with an umbelliferone moiety could produce derivatives with novel or enhanced biological activities.

Table 1: Bioactivity of Quinoline Derivatives with Incorporated Heterocycles

Compound ScaffoldIncorporated HeterocycleBiological Target/AssayReported Activity (IC₅₀/GI₅₀/Ki)Reference
Quinolin-2(1H)-one1,2,3-TriazoleEGFR, BRAFV600E, EGFRT790M57 nM, 68 nM, 9.70 nM nih.gov
Morpholine DerivativeBenzisothiazoleJurkat T cell line1.15 nM sci-hub.se
7-hydroxycoumarin (Umbelliferone)1,2,3-TriazolehCA IX32.7 nM (Ki) encyclopedia.pub

Glycoconjugate Formation with Sugar Units

Glycoconjugation, the process of attaching carbohydrate moieties to a molecule, is a widely used strategy in drug development to modify physicochemical properties such as solubility and bioavailability. nih.gov This approach can also influence the drug's targeting capabilities and biological activity.

Research on 8-hydroxyquinoline (8-HQ), a close structural relative of the quinolinol core, has demonstrated the feasibility and potential of this approach. nih.govmdpi.comnih.gov In one study, 8-HQ glycoconjugates were synthesized using click chemistry to attach sugar units via a 1,2,3-triazole linker. The biological activity of these conjugates was found to be dependent on the structure of the linker and the protective groups on the sugar. nih.gov

The antiproliferative activity of these 8-HQ glycoconjugates was tested against cancer cell lines, both with and without the addition of copper ions, as 8-HQ is a known metal chelator. The results showed that cancer cells treated with the glycoconjugates in the presence of Cu²⁺ had a significantly slower growth rate. For instance, against the MCF-7 breast cancer cell line, the IC₅₀ values ranged from 20.51 µM to 28.94 µM in the presence of copper, confirming the high sensitivity of these cells to 8-HQ derivatives. nih.gov These findings suggest that forming glycoconjugates of this compound could be a promising avenue for developing novel anticancer agents, potentially with enhanced solubility and a metal-chelation-based mechanism of action.

Strategic Development of Multi-Targeting Agents

The complexity of diseases like cancer, which involve multiple aberrant signaling pathways, has driven a shift from the "one-target, one-drug" paradigm to the development of multi-targeting agents, also known as polypharmacology. mdpi.comnih.gov

Rationale for Polypharmacology in Compound Design

The primary rationale for designing multi-target drugs is to achieve improved therapeutic efficacy and to overcome drug resistance. nih.gov By simultaneously modulating multiple targets involved in a disease's progression, a single chemical entity can produce a synergistic effect that is more potent than the additive effects of single-target drugs. researchgate.net Combination therapy using multiple drugs can be effective but is often complicated by different pharmacokinetic profiles of the individual agents. A single multi-target agent inherently has a unified pharmacokinetic profile, simplifying treatment regimens. nih.gov The quinoline and quinolinone scaffolds are considered privileged structures for developing such agents due to their versatility in interacting with various biological targets. mdpi.comnih.govresearchgate.net

Design of Dual Inhibitors (e.g., PI3K and HDAC)

A prominent example of the multi-target approach is the design of dual inhibitors of phosphoinositide 3-kinase (PI3K) and histone deacetylase (HDAC). Both PI3K and HDAC are critical targets in oncology, and their simultaneous inhibition has been shown to act synergistically in killing cancer cells. researchgate.net

The design strategy for such dual inhibitors often involves combining the pharmacophores of known PI3K and HDAC inhibitors into a single hybrid molecule. nih.govmdpi.com For example, researchers have successfully created dual PI3K/HDAC inhibitors by incorporating a hydroxamic acid moiety (a known zinc-binding group for HDAC inhibition) into a quinazoline-based PI3K inhibitor scaffold. researchgate.netnih.gov In one study, the resulting lead compound, 48c , showed high potency against PI3Kδ (IC₅₀ < 10 nM) and HDAC6 (IC₅₀ < 10 nM) and exhibited significant antiproliferative activity against various cancer cell lines. nih.gov

The this compound scaffold is an excellent starting point for designing such dual inhibitors. The morpholine group is frequently found in PI3K inhibitors, where its oxygen atom can form a crucial hydrogen bond in the kinase's active site, while the quinolinol core can be modified to incorporate an HDAC-binding element like a hydroxamic acid. nih.govresearchgate.netnih.gov This strategic combination within a single molecule provides a promising approach for developing next-generation cancer therapeutics.

Table 2: Activity of Selected Dual PI3K/HDAC Inhibitors

CompoundScaffold TypePI3K Isoform IC₅₀HDAC Isoform IC₅₀Reference
Compound 48cQuinazolin-4-onePI3Kδ: <10 nMHDAC6: <10 nM nih.gov
Compound 4Quinazoline (B50416)PI3Kα: 2 nMHDAC1: 1.4 nM mdpi.com
Compound 5QuinazolinePI3Kα: 1.2 nMHDAC1: 1.2 nM mdpi.com

Mechanistic Studies of Biological Interactions in Vitro Focus

Investigation of Biological Activity Spectra (In Vitro)

The quinoline (B57606) scaffold is a prominent heterocyclic structure in medicinal chemistry, forming the basis for a wide range of therapeutic agents. nih.gov Derivatives of quinoline have demonstrated a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and antifungal properties. researchgate.netnih.govmdpi.com The versatility of the quinoline ring allows for structural modifications that can enhance potency and selectivity against various biological targets. nih.govnih.gov

The 4-aminoquinoline (B48711) structural motif is a cornerstone of many antimalarial drugs. nih.govmdpi.com Research into novel quinoline derivatives continues to be a priority due to the emergence of drug-resistant strains of Plasmodium falciparum, the deadliest malaria parasite. nih.govnih.gov

Derivatives of 4-amino-7-chloroquinoline have been a particular focus of research. For instance, a pyrrolizidinylmethyl derivative of 4-amino-7-chloroquinoline, demonstrated potent in vitro activity against drug-resistant P. falciparum parasites. mdpi.com Similarly, enantiomerically pure (S)-amino-alcohol quinolines have shown good in vitro antimalarial activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains of P. falciparum. researchgate.net In some cases, these (S)-quinoline derivatives were found to be at least three times more potent than mefloquine. researchgate.net

The development of hybrid molecules, combining the quinoline core with other pharmacophores, has also yielded promising results. A hybrid of atorvastatin (B1662188) and quinoline produced derivatives with antiplasmodial activity. mdpi.com Furthermore, 1,2,3-triazol-1-yl quinoline derivatives have shown in vitro activity against the chloroquine-resistant W2 clone of P. falciparum with low toxicity to HepG2 cells. mdpi.com

It is important to note that the antiplasmodial activity of these compounds is often evaluated in the context of their potential to overcome resistance mechanisms. For example, some 4-aminoquinoline analogues circumvent chloroquine (B1663885) resistance, which is associated with mutations in the Pfcrt protein. nih.gov

Quinoline derivatives have been extensively investigated for their potential as anticancer agents, demonstrating cytotoxicity against a wide array of human cancer cell lines. nih.govnih.gov The mechanism of action often involves the induction of apoptosis and the targeting of multiple cellular pathways. nih.gov

The cytotoxic effects of various quinoline-based compounds have been documented across a broad spectrum of cancer cell lines. For instance, certain 4-hydroxyquinolone analogues have been evaluated against HCT116 (colon carcinoma), A549 (lung carcinoma), PC3 (prostate carcinoma), and MCF-7 (breast carcinoma) cell lines. nih.gov One particular compound from this series, 3g, showed promising IC50 values across all four cell lines. nih.gov

Similarly, 2-morpholino-4-anilinoquinoline derivatives have demonstrated potent anticancer activity against the HepG2 (hepatocellular carcinoma) cell line, causing G0/G1 cell cycle arrest. nih.gov A novel derivative of 5-methyl-5H-indolo[2,3-b]quinoline, BAPPN, exhibited cytotoxic activity against HepG2, HCT-116, MCF-7, and A549 cells, with IC50 values of 3.3, 23, 3.1, and 9.96 μg/mL, respectively. mdpi.com This compound was found to up-regulate the expression of apoptotic proteins like caspase-3 and p53. mdpi.com

Organotin(IV) compounds derived from 3- and 4-aminobenzoic acids have shown variable cytotoxic activity against K562 (myelogenous leukemia), HeLa (cervical carcinoma), and HepG2 cell lines, with IC50 values in the nanomolar range. sci-hub.se Furthermore, a series of 4-aminoquinoline derivatives were found to be effective against two human breast tumor cell lines, MCF-7 and MDA-MB-468. nih.gov

The following table summarizes the in vitro anticancer activity of selected quinoline derivatives against various cancer cell lines.

Compound TypeCell LineActivity MetricResult
4-Hydroxyquinolone analogue (3g)HCT116IC50Promising
4-Hydroxyquinolone analogue (3g)A549IC50Promising
4-Hydroxyquinolone analogue (3g)PC3IC50Promising
4-Hydroxyquinolone analogue (3g)MCF-7IC50Promising
2-Morpholino-4-anilinoquinolineHepG2CytotoxicityPotent
BAPPNHepG2IC503.3 µg/mL
BAPPNHCT-116IC5023 µg/mL
BAPPNMCF-7IC503.1 µg/mL
BAPPNA549IC509.96 µg/mL
Organotin(IV) of aminobenzoic acidsK562IC50Nanomolar range
Organotin(IV) of aminobenzoic acidsHeLaIC50Nanomolar range
Organotin(IV) of aminobenzoic acidsHepG2IC50Nanomolar range
4-Aminoquinoline derivativeMDA-MB-468GI507.35–13.72 µM
4-Aminoquinoline derivativeMCF-7GI50>10.85 µM

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of P-glycoprotein (P-gp). mdpi.comnih.gov Quinoline derivatives have emerged as potential agents to reverse this resistance.

One study identified a novel quinoline derivative, 160a, as a P-gp inhibitor capable of reversing the MDR phenotype in P-gp-overexpressing tumor cells. mdpi.com This finding is supported by the observation that the chloroquine resistance in Plasmodium falciparum shares similarities with MDR in tumor cells, suggesting that quinoline-based compounds may have potential as anti-MDR agents. mdpi.com

Anticancer quinolinol small molecules have been shown to be potent inducers of p53-independent apoptosis and can eliminate melanoma cells that have acquired resistance to BRAF inhibitors. nih.gov The morpholine (B109124) moiety, often incorporated into drug candidates, is recognized for its favorable physicochemical and metabolic properties, which can be beneficial in overcoming MDR. researchgate.net

The quinoline nucleus is also a key component in the development of antimicrobial agents. scienceopen.comnih.gov Modifications to the quinoline structure have led to compounds with significant activity against a range of bacteria and fungi. nih.govresearchgate.net

Quinoline derivatives have demonstrated varied efficacy against Gram-positive and Gram-negative bacteria. Some 8-hydroxyquinoline (B1678124) derivatives have shown encouraging activity against Gram-positive bacteria such as Vibrio parahaemolyticus and Staphylococcus aureus, but were inactive against Gram-negative bacteria like Pseudomonas aeruginosa and Escherichia coli. scienceopen.com This differential activity is often attributed to the structural differences in the bacterial cell wall, with the outer membrane of Gram-negative bacteria acting as a barrier to certain compounds. scienceopen.com

In contrast, other studies have reported broad-spectrum activity. For instance, certain 4-(hydroxymethyl)-5,5-dimethyl-2,5-dihydro-2-oxofuran derivatives exhibited high antibacterial activity against both Gram-positive and Gram-negative bacteria in vitro. Similarly, novel N-(1-(3-fluoro-4-morpholinophenyl)-1H-tetrazol-5-yl) amides have been screened for their antibacterial properties against both Gram-positive (Staphylococcus aureus, Bacillus subtilis, Bacillus cereus) and Gram-negative (Escherichia coli, Enterobacter aerogenes, Pseudomonas aeruginosa) strains, with some compounds showing significant activity. researchgate.net

The following table summarizes the in vitro antibacterial activity of selected quinoline and related derivatives.

Compound TypeBacterial TypeStrain(s)Activity
8-Hydroxyquinoline derivativesGram-PositiveV. parahaemolyticus, S. aureusActive
8-Hydroxyquinoline derivativesGram-NegativeP. aeruginosa, E. coliInactive
4-(Hydroxymethyl)-furan derivativesGram-Positive & Gram-NegativeNot specifiedHigh
N-phenyl-tetrazolyl amidesGram-Positive & Gram-NegativeS. aureus, B. subtilis, E. coli, etc.Significant
4-Quinolone hybridsGram-Positive & Gram-NegativeVariousPotent
4-(Anilinomethyl)pyrazole derivativesGram-PositiveS. aureus, E. faecalisHighly potent

It is noteworthy that the development of resistance to existing antibiotics is a major global health threat, driving the search for new antibacterial agents like 4-quinolone hybrids. nih.gov

Antibacterial and Antifungal Activities (In Vitro)

Antifungal Efficacy against Phytopathogenic Fungi

The quinoline scaffold is a core component of many compounds exhibiting potent antifungal properties. While direct studies on the antifungal efficacy of 4-(4-Morpholinylmethyl)-3-quinolinol against phytopathogenic fungi are not extensively documented, research on analogous quinolinol derivatives provides significant insights into its potential activity.

For instance, studies on other quinoline derivatives have demonstrated substantial efficacy against a range of agriculturally important fungi. nih.gov A particular study highlighted a quinolinol derivative, compound Ac12, which showed potent activity against Sclerotinia sclerotiorum and Botrytis cinerea. nih.gov The preliminary mechanism for this class of compounds is believed to involve the disruption of the fungal cell membrane, leading to increased permeability and the subsequent release of cellular contents. nih.gov This mode of action suggests that the quinolinol structure is a key pharmacophore for antifungal effects.

The antifungal activity of quinoline derivatives has been well-established against various fungal species, including those that cause dermatophytosis and candidiasis. nih.gov Modifications to the quinoline nucleus at different positions can yield compounds with selective and potent antifungal actions. nih.gov Given that the morpholine group itself is a feature of several agricultural fungicides like fenpropimorph, its incorporation into the quinolinol structure may enhance or modulate this antifungal potential. nih.gov

Table 1: In Vitro Antifungal Activity of a Related Quinolinol Derivative (Ac12) Against Phytopathogenic Fungi nih.gov

Fungal SpeciesEC₅₀ (μg/mL) of Ac12EC₅₀ (μg/mL) of Azoxystrobin (Fungicide)EC₅₀ (μg/mL) of 8-Hydroxyquinoline
Sclerotinia sclerotiorum0.52>302.12
Botrytis cinerea0.50>305.28

Investigation of Molecular Mechanisms of Action (In Vitro)

The biological effects of this compound are likely governed by its interaction with specific molecular targets and its ability to modulate fundamental cellular processes like metal homeostasis.

The quinoline and the structurally related quinazoline (B50416) rings are recognized as "privileged scaffolds" in medicinal chemistry due to their ability to bind to a wide range of biological targets, particularly protein kinases. nih.gov Molecular docking studies on similar heterocyclic compounds reveal that the planar ring system can fit into the ATP-binding pocket of many kinases. nih.gov The nitrogen atom within the quinoline ring often acts as a hydrogen bond acceptor, forming a crucial interaction with hinge region residues of the kinase, such as cysteine or methionine. nih.gov The morpholinylmethyl substituent at the 4-position can further influence binding by forming additional interactions with amino acid residues in the active site, potentially enhancing potency and selectivity.

The quinoline and quinazoline scaffolds are integral to numerous FDA-approved kinase inhibitors. nih.gov A primary target for such structures is Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis. nih.govresearchgate.net Derivatives with these core structures have been shown to be potent inhibitors of VEGFR-2 and other tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR). nih.gov

For example, novel 3-phenylquinazolin-2,4(1H,3H)-dione derivatives, which share a similar heterocyclic core, have been synthesized and shown to be potent dual inhibitors of VEGFR-2 and c-Met tyrosine kinases. nih.gov The inhibitory activity of these compounds against VEGFR-2 is often in the nanomolar range. nih.gov While specific IC₅₀ values for this compound are not available, the data from analogous compounds strongly suggest its potential as a kinase inhibitor.

Table 2: In Vitro Kinase Inhibitory Activity of Related Quinazoline-Based Compounds nih.gov

CompoundTarget KinaseIC₅₀ (nM)
Compound 3eVEGFR-283
Compound 3ec-Met48
Sorafenib (Reference)VEGFR-254

The 3-hydroxyquinoline (B51751) moiety of the compound is structurally similar to 8-hydroxyquinoline, a well-known and potent metal chelator. nih.govelsevierpure.comdovepress.comnih.gov The ability to chelate metal ions is a defining characteristic of hydroxyquinolines and is the source of many of their biological activities. nih.gov The nitrogen atom of the quinoline ring and the adjacent hydroxyl group form a bidentate ligand that can effectively bind to divalent metal ions such as copper (Cu²⁺), zinc (Zn²⁺), and iron (Fe²⁺). nih.govresearchgate.net

Metal ions are essential for numerous biological processes, and their balance (homeostasis) is tightly regulated. nih.govnih.gov The disruption of metal homeostasis is implicated in the pathology of various diseases. nih.govnih.gov Hydroxyquinoline-based compounds can impact cellular metal homeostasis in several ways. nih.gov

By acting as chelators, they can bind to and sequester essential metal ions, making them unavailable for crucial enzymes and proteins that require them as cofactors. nih.gov This can lead to the inhibition of cellular processes like proliferation and metabolism. Alternatively, these compounds can act as ionophores, binding to metal ions and transporting them across cellular membranes. nih.gov This can lead to an increase in intracellular concentrations of certain metals, which can generate reactive oxygen species (ROS) through processes like the Fenton reaction, inducing oxidative stress and subsequent cell death. researchgate.net The anticancer effects of some 8-hydroxyquinoline derivatives, for example, are linked to their ability to chelate copper and zinc ions, leading to the inhibition of the proteasome. nih.gov Therefore, a likely mechanism of action for this compound involves the modulation of cellular metal ion concentrations. nih.govnih.gov

Cellular Effects (In Vitro)

The in vitro cellular effects of quinoline-based compounds are a subject of extensive research, particularly in the context of oncology. Studies on various derivatives indicate significant biological activity, including the modulation of key signaling pathways and the induction of cellular responses like cell cycle arrest and apoptosis.

Modulation of Biomarker Expression (e.g., p-AKT, Ac-H3)

While direct studies on this compound's effect on p-AKT and Ac-H3 are not available in the reviewed literature, research on analogous structures provides valuable insights. For example, novel 4-aminoquinazoline derivatives have been shown to inhibit the PI3K/Akt signaling pathway. nih.gov The PI3K/Akt pathway is a critical regulator of cell survival and proliferation, and its inhibition leads to a decrease in the phosphorylated (active) form of AKT (p-AKT). nih.gov Compounds that suppress this pathway are of significant interest as potential anticancer agents. nih.gov Given the structural similarities, it is plausible that this compound could exert its effects through a similar mechanism, though this requires direct experimental confirmation. There is currently no available data regarding the effect of this specific compound on acetylated histone H3 (Ac-H3) levels.

Cell Cycle Arrest Induction

The cell cycle is a fundamental process that ensures the proper replication and division of cells. nih.gov Disruption of this cycle is a key strategy in cancer therapy. nih.gov Certain quinoline and quinazoline derivatives have been documented to induce cell cycle arrest. For instance, some 4-aminoquinazoline derivatives can cause a G1 phase arrest in the cell cycle. nih.gov This is often a consequence of inhibiting signaling pathways like PI3K/Akt, which in turn affects the expression of cyclins and cyclin-dependent kinases (CDKs) that drive cell cycle progression. nih.gov Another quinolone derivative, YJC-1, was found to induce mitotic phase arrest by inhibiting microtubule polymerization and down-regulating cyclin B1 and CDK1. chemicalbook.com Although direct evidence for this compound is lacking, the established activity of related compounds suggests that investigating its impact on cell cycle progression would be a meritorious area of research.

Apoptosis Induction

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or cancerous cells. Many chemotherapeutic agents function by inducing apoptosis. Quinoline derivatives have been noted for their pro-apoptotic capabilities. The inhibition of survival pathways, such as the PI3K/Akt pathway by related quinazolines, can trigger the mitochondrial-dependent apoptotic pathway. nih.gov Furthermore, compounds that induce significant cell cycle arrest can also lead to apoptosis as a downstream consequence. nih.gov While the specific apoptotic-inducing potential of this compound has not been detailed in the available literature, its structural class is associated with this mode of action.

Investigation of Resistance Mechanisms (e.g., against P-glycoprotein)

Multidrug resistance (MDR) is a major obstacle in cancer treatment, and the overexpression of efflux pumps like P-glycoprotein (P-gp) is a primary cause. nih.gov P-gp actively transports a wide array of anticancer drugs out of the cell, reducing their intracellular concentration and efficacy. nih.gov A significant area of research focuses on developing P-gp inhibitors to reverse this resistance.

Several studies have highlighted the potential of quinoline-based structures as P-gp inhibitors. nih.gov For example, a class of quinolin-2-one-pyrimidine hybrids was investigated for their ability to reverse P-gp-mediated MDR. nih.gov These compounds were found to increase the intracellular accumulation of known P-gp substrates like doxorubicin (B1662922) by inhibiting the pump's efflux function. nih.gov The presence of a morpholine group in other classes of compounds has also been associated with the modulation of multidrug resistance. nih.govmdpi.com Given that this compound contains both a quinoline core and a morpholine moiety, it represents a candidate of interest for investigating P-gp inhibition and the reversal of multidrug resistance. However, specific experimental data confirming this activity for this particular compound is not yet available.

Computational and Theoretical Chemistry Applications

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For quinolinol derivatives, this is crucial for predicting their interaction with protein targets.

Molecular docking studies on related morpholine-substituted quinoline (B57606) and quinolinol derivatives have been instrumental in predicting their binding modes and affinities with various protein targets. mdpi.comnih.gov For instance, in studies involving cholinesterase inhibitors, docking simulations of novel morpholine-bearing quinoline derivatives helped to explore the possible interaction modes within the active site of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov

These simulations often reveal key interactions, such as π-π stacking between the quinoline ring and aromatic amino acid residues like Tyr337 in AChE. nih.gov The morpholine (B109124) moiety itself can form hydrogen bonds, contributing to the stability of the ligand-protein complex. nih.gov For example, docking studies on morpholine-substituted quinazoline (B50416) derivatives targeting the anti-apoptotic protein Bcl-2 showed that these compounds fit well into the active cavity, interacting with surrounding amino acids. nih.gov The binding affinity, often expressed as a docking score or binding energy (in kcal/mol), helps in ranking potential inhibitors. Quinoline derivatives have shown promising binding affinities for various enzymes, suggesting their potential as effective inhibitors. nih.govrsc.org

Table 1: Representative Docking Scores of Related Quinoline Derivatives

Compound Class Target Protein Predicted Binding Affinity (kcal/mol) Key Interacting Residues
4-Anilino quinazolines EGFR Tyrosine Kinase -6.74 to -7.46 Not specified
Dihydroxyl-quinolines Acetylcholinesterase -7.9 to -9.1 Not specified
Morpholine-substituted quinazolines Bcl-2 Not specified Not specified

Note: This table is illustrative and compiled from studies on various quinoline derivatives, not exclusively 4-(4-Morpholinylmethyl)-3-quinolinol.

Docking studies are also pivotal in evaluating the mechanisms of inhibition. By visualizing the binding pose of a ligand within a protein's active site, researchers can understand how it might interfere with the protein's function. For many enzyme inhibitors, the mechanism involves blocking the active site, preventing the natural substrate from binding.

For example, the docking of quinoline-based c-Met inhibitors into the kinase domain of the receptor illustrates that these ligands occupy the ATP-binding site, which is a common mechanism for kinase inhibitors. nih.gov The interactions observed, such as hydrogen bonds with the quinoline nitrogen and π-π stacking, are crucial for this inhibitory action. nih.gov In the case of morpholine-substituted quinazolines targeting Bcl-2, the proposed mechanism is the induction of apoptosis by binding to the protein. nih.gov

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a deeper understanding of the dynamic behavior of the ligand-protein complex over time, offering insights that static docking models cannot.

MD simulations are used to assess the stability of the complex formed between a ligand and a protein. mdpi.com This is often evaluated by calculating the root mean square deviation (RMSD) of the protein and ligand atoms over the simulation period. A stable RMSD profile suggests that the ligand remains bound in a consistent manner within the binding pocket. mdpi.com

Studies on morpholine-substituted tetrahydroquinoline derivatives as potential mTOR inhibitors have utilized 100 ns MD simulations to confirm the stability of the protein-ligand complex. mdpi.com Similarly, MD simulations of quinoline derivatives as potential acetylcholinesterase inhibitors have been used to investigate their dynamic behavior and the stability of their interactions. nih.gov These simulations can also reveal the flexibility of different parts of the protein upon ligand binding through root mean square fluctuation (RMSF) analysis. mdpi.com

A critical aspect of MD simulations is the ability to monitor specific interactions, such as hydrogen bonds, throughout the simulation. The persistence of hydrogen bonds between the ligand and protein residues over time is a strong indicator of a stable binding interaction. rsc.org

For related morpholine-substituted compounds, MD simulations have shown that the morpholine moiety can form stable hydrogen bonds with protein residues. nih.gov The quinolinol core can also participate in crucial hydrogen bonding. Analysis of these interactions over the simulation trajectory provides a more realistic picture of the binding event than static docking poses alone.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is applied to understand the intrinsic properties of molecules like this compound. DFT calculations can be used to determine optimized molecular geometry, electronic properties, and reactivity. acs.org For instance, DFT has been used to study the reactivity of boronate esters of quinolinol derivatives by analyzing the length of the N→B dative bond. acs.org These calculations can also help in understanding the origins of catalytic efficiencies and selectivities in reactions involving quinolinol derivatives. researchgate.net

In-depth Analysis of "this compound" Remanded Due to Lack of Specific Data

A comprehensive review of the chemical compound “this compound” focusing on its computational and theoretical chemistry applications, as well as its role in Quantitative Structure-Activity Relationship (QSAR) modeling, could not be completed. Extensive searches for specific research findings on this particular molecule have not yielded the necessary data to fulfill the requested detailed analysis.

The intended article was to be structured around a specific outline, covering the elucidation of the compound's electronic structures, the prediction of its physicochemical parameters such as pKa and oxidation potentials, and the investigation of its reaction mechanisms. Further sections were planned to detail the development of predictive models for its biological activity and the identification of key bioisosteric contributors and pharmacophores through QSAR modeling.

Despite the known applications of computational and theoretical chemistry in characterizing similar quinoline derivatives, no publicly available studies were found to provide this specific information for this compound. Methodologies such as pharmacophore modeling, 3D-QSAR, and molecular docking are commonly used to investigate quinoline-based compounds. nih.govnih.govresearchgate.net These techniques help in understanding the molecular features essential for biological activity and in designing new, more potent compounds. dovepress.comfiveable.mecolumbiaiop.ac.inresearchgate.net

However, without specific studies on this compound, any discussion on its electronic structure, physicochemical properties, or reaction mechanisms would be purely speculative. Similarly, the development of QSAR models requires a dataset of structurally related compounds with measured biological activities, which is not available for this specific molecule in the public domain. mdpi.comnih.govdergipark.org.tr

Therefore, the creation of an evidence-based article with detailed research findings and data tables, as per the initial request, is not feasible at this time. Further research and publication of data specifically on "this compound" are required before a thorough and scientifically accurate article on these aspects can be generated.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, etc.)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by mapping the carbon and hydrogen framework.

¹H NMR: This technique provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For 4-(4-morpholinylmethyl)-3-quinolinol, one would expect distinct signals for the aromatic protons on the quinoline (B57606) ring, the methylene (B1212753) bridge protons, and the methylene protons of the morpholine (B109124) ring. The hydroxyl proton on the quinoline ring may appear as a broad singlet.

¹³C NMR: This analysis detects the different carbon atoms within the molecule. The spectrum would show unique signals for each carbon atom in the quinoline system, the morpholine ring, and the linking methylene group. The chemical shifts of these carbons provide insight into their electronic environment.

Expected ¹H and ¹³C NMR Spectral Data

Disclaimer: The following table represents expected chemical shift ranges based on the functional groups present in this compound and is for illustrative purposes only. Actual experimental values may vary.

Assignment Expected ¹H NMR δ (ppm) Expected ¹³C NMR δ (ppm)
Quinoline-OHBroad singlet-
Quinoline Aromatic-H7.0 - 8.5110 - 150
-CH₂- (Bridge)~3.5 - 4.5~50 - 60
Morpholine -CH₂-N-~2.5 - 3.0~50 - 55
Morpholine -CH₂-O-~3.6 - 4.0~65 - 70

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to the O-H bond of the hydroxyl group, C-H bonds of the aromatic and aliphatic parts, C=C and C=N bonds of the quinoline ring, and the C-O-C ether linkage of the morpholine ring.

Expected IR Absorption Bands

Disclaimer: The data in this table is illustrative, representing typical wavenumber ranges for the indicated functional groups. It is not based on experimental measurement for this compound.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
O-H (Phenolic)Stretching3200 - 3600 (Broad)
C-H (Aromatic)Stretching3000 - 3100
C-H (Aliphatic)Stretching2850 - 3000
C=C / C=N (Aromatic)Stretching1500 - 1650
C-O-C (Ether)Stretching1050 - 1150

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about electronic transitions within a molecule, particularly in systems with conjugated π-electrons, such as the quinoline ring system. The spectrum is characterized by the wavelengths of maximum absorbance (λmax). The absorption pattern is influenced by the chromophore (the quinoline system) and auxochromes (like the -OH group).

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide information about its structure through the analysis of fragmentation patterns. For this compound (Molecular Formula: C₁₄H₁₆N₂O₂), the molecular ion peak [M]⁺ or the protonated molecular ion peak [M+H]⁺ would be a key identifier.

Elemental Analysis (CHN)

Elemental analysis determines the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. The experimentally determined percentages are compared to the calculated theoretical values based on the compound's molecular formula (C₁₄H₁₆N₂O₂) to confirm its elemental composition and purity.

Theoretical Elemental Composition

Element Symbol Theoretical Percentage (%)
CarbonC68.83
HydrogenH6.60
NitrogenN11.47
OxygenO13.10

Chromatographic Techniques (e.g., TLC, HPLC)

Chromatographic methods are essential for verifying the purity of a compound and for monitoring the progress of a reaction.

Thin-Layer Chromatography (TLC): TLC is a rapid and simple method used to separate components of a mixture. The purity of this compound can be assessed by the presence of a single spot on the TLC plate. The retention factor (Rf) is a characteristic value for a compound in a given solvent system.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique used to separate, identify, and quantify each component in a mixture. A pure sample of this compound would ideally show a single peak in the chromatogram under specific conditions (e.g., column type, mobile phase, and flow rate). The retention time is a key parameter for identification.

Single-Crystal X-ray Diffraction

When a compound can be grown as a suitable single crystal, X-ray diffraction provides the most definitive structural information. This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice, confirming bond lengths, bond angles, and stereochemistry. Obtaining a crystal structure for this compound would unambiguously confirm its molecular structure and provide insights into its solid-state conformation and intermolecular interactions.

Future Research Directions and Academic Prospects

Exploration of Novel Synthetic Routes and Sustainable Chemistry

The classical syntheses for the quinoline (B57606) skeleton, such as the Skraup, Friedländer, and Conrad-Limpach methods, often require harsh conditions and may have limitations regarding regioselectivity and precursor availability. acs.orgnih.govnih.gov A primary future objective will be the development of novel, more sustainable synthetic pathways to 4-(4-Morpholinylmethyl)-3-quinolinol and its analogs.

Future research will likely focus on:

Green Catalysis: The use of eco-friendly and recyclable catalysts, such as nanocatalysts or glucose-derived ionic liquids, presents a promising avenue for quinoline synthesis. nih.govrsc.orgacs.org Adapting these methods could lead to higher yields, milder reaction conditions, and reduced hazardous waste.

One-Pot Reactions: Multi-component, one-pot syntheses are highly efficient for building molecular complexity in a single step. nih.govresearchgate.net Designing a convergent one-pot strategy for this compound would be a significant advancement, improving atom economy and simplifying the synthetic process. acs.org

Photocatalysis and Electrochemistry: Modern synthetic methods employing light or electricity as reagents offer green alternatives to traditional thermal processes. Investigating photocatalyzed cyclization or C-H activation reactions on quinoline precursors could provide novel and efficient routes. acs.org

These sustainable approaches are not only environmentally responsible but also offer potential economic advantages, making them a critical focus for future process chemistry research. acs.orgnih.gov

Design of Highly Selective and Potent Analogs

A crucial aspect of future research will be the systematic design and synthesis of analogs of this compound to build a comprehensive Structure-Activity Relationship (SAR) profile. researchgate.netnih.gov The goal is to identify derivatives with improved potency, selectivity, and favorable pharmacokinetic properties.

Key strategies for analog design would include:

Modification of the Morpholine (B109124) Moiety: Replacing the morpholine ring with other cyclic or acyclic amines to probe the importance of its size, basicity, and hydrogen bonding capacity.

Substitution on the Quinolinol Core: Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) at different positions of the quinoline ring system to modulate electronic properties and steric interactions with a biological target.

Alteration of the Methylene (B1212753) Linker: Varying the length and rigidity of the methylene bridge connecting the morpholine and quinoline moieties.

The insights from these SAR studies would be instrumental in optimizing the lead compound into a viable drug candidate. acs.orgmdpi.com

Table 1: Proposed Analog Design Strategy

Modification SiteExample ModificationsRationale for Exploration
Morpholine RingPiperidine (B6355638), Piperazine (B1678402), Thiomorpholine, PyrrolidineEvaluate the impact of heteroatom changes and ring size on target binding and solubility.
Quinoline Core (e.g., C6, C7 positions)-F, -Cl, -CH3, -OCH3, -CF3Modulate lipophilicity, metabolic stability, and electronic interactions with the target protein.
Methylene LinkerEthyl linker, Carbonyl group, Cyclopropyl linkerAlter the spatial orientation and flexibility between the two key structural motifs.

Deeper Mechanistic Investigations into Biological Targets

While the quinoline class is associated with a wide array of biological activities, including anticancer and antimicrobial effects, the specific molecular target(s) of this compound are likely unknown. mdpi.comnih.gov A significant future prospect is the elucidation of its mechanism of action. Many quinoline and quinazolinone derivatives are known to function as inhibitors of key enzymes like protein kinases (e.g., EGFR, HER-2), DNA gyrase, or poly(ADP-ribose)polymerase-1 (PARP-1). nih.govresearchgate.netnih.gov

Future mechanistic studies would involve:

Target Identification: Employing techniques such as affinity chromatography, proteomics-based approaches, and cellular thermal shift assays (CETSA) to identify the specific protein(s) that the compound binds to.

Enzymatic and Cellular Assays: Once a target is identified, detailed enzymatic assays would be required to quantify inhibitory potency (e.g., IC50 values) and determine the mode of inhibition (e.g., competitive, non-competitive). nih.gov

Pathway Analysis: Investigating the downstream cellular effects following target engagement, such as cell cycle arrest or induction of apoptosis, to understand the compound's functional consequences. nih.govmdpi.com

Application of Advanced Computational Methodologies

In silico techniques are indispensable in modern drug discovery for accelerating the design and optimization process. nih.govnih.gov The application of advanced computational methodologies will be a cornerstone of future research on this compound. nih.govnih.gov

Table 2: Computational Approaches in Future Research

MethodologyApplication for this compound
Molecular DockingPredicting the binding mode and affinity of the compound and its analogs within the active site of hypothesized biological targets (e.g., protein kinases). nih.gov
Quantitative Structure-Activity Relationship (QSAR)Developing predictive models that correlate the chemical structures of synthesized analogs with their biological activity, guiding the design of more potent compounds. researchgate.netnih.govnih.gov
Molecular Dynamics (MD) SimulationsSimulating the dynamic behavior of the compound-protein complex to assess binding stability and identify key interactions over time. nih.gov
ADMET PredictionIn silico evaluation of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties to prioritize analogs with drug-like characteristics for synthesis. researchgate.net

These computational tools allow for the rational design of new derivatives and the prioritization of compounds for synthesis, saving considerable time and resources. nih.gov

Development of New Chemo-Sensitizers and Modulators

Beyond acting as a standalone therapeutic, this compound could have significant potential as part of a combination therapy. A promising research direction is to investigate its ability to sensitize cancer cells to existing chemotherapeutic agents or to modulate mechanisms of drug resistance. Quinoxaline analogs, for example, have been studied for their ability to modulate key signaling pathways implicated in cancer therapy resistance. nih.gov

Future studies would aim to:

Evaluate the compound in combination with standard-of-care anticancer drugs to identify synergistic interactions.

Investigate its effect on drug efflux pumps (e.g., P-glycoprotein) or DNA repair pathways that contribute to chemoresistance.

Explore its potential to modulate the tumor microenvironment to make it more susceptible to other treatments.

Success in this area could reposition the compound from a primary cytotoxic agent to a valuable adjuvant in established treatment regimens.

Combinatorial Chemistry and Library Synthesis Approaches

To efficiently explore the SAR and generate a diverse set of analogs, combinatorial chemistry will be an essential tool. nih.govwikipedia.org This high-throughput approach enables the rapid synthesis of large numbers of compounds, which is critical for lead discovery and optimization. imperial.ac.ukyoutube.com

Future work would leverage:

Solid-Phase Organic Synthesis (SPOS): Attaching a quinoline precursor to a solid support resin would allow for the sequential addition of different building blocks in a highly efficient manner. youtube.com

Parallel Synthesis: The creation of spatially arrayed libraries where individual, structurally distinct analogs are synthesized in separate wells of a microtiter plate. This method simplifies purification and structural confirmation. imperial.ac.uk

Split-and-Pool Synthesis: A powerful technique for generating vast libraries of compounds by splitting a resin, coupling different building blocks to each portion, and then pooling them back together for subsequent reaction cycles. wikipedia.org

By designing a combinatorial library around the this compound scaffold, researchers can systematically and rapidly investigate the chemical space to identify compounds with superior biological activity.

Compound Reference Table

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-(4-Morpholinylmethyl)-3-quinolinol, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves coupling morpholine derivatives with quinoline precursors. For example, Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) using aryl boronic esters, as demonstrated in similar quinoline syntheses . Optimization includes:

  • Catalyst selection : PdCl₂(PPh₃)₂ or Pd(OAc)₂ for improved yields .
  • Solvent systems : Polar aprotic solvents (e.g., DMF) enhance reactivity .
  • Temperature : Reactions often proceed at 80–100°C under inert atmospheres .
    • Validation : Monitor reaction progress via TLC or HPLC, and purify using column chromatography (pet ether/ethyl acetate gradients) .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Analytical techniques :

  • GC/HPLC : Assess purity (>97% threshold) with flame ionization or UV detection .
  • NMR spectroscopy : Confirm substituent positions via ¹H/¹³C NMR (e.g., morpholinylmethyl proton signals at δ 2.5–3.5 ppm) .
  • Mass spectrometry : Compare experimental m/z with theoretical values (NIST reference data) .
    • Crystallography : Single-crystal X-ray diffraction resolves stereochemical ambiguities .

Q. What safety protocols are essential when handling this compound in the laboratory?

  • Hazard mitigation :

  • Ventilation : Use fume hoods to prevent inhalation exposure .
  • PPE : Gloves (nitrile) and goggles to avoid skin/eye contact .
  • Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
    • Emergency response : Administer artificial respiration if inhaled; rinse eyes with water for ≥15 minutes .

Advanced Research Questions

Q. How can contradictory data in literature regarding the reactivity of quinoline derivatives be resolved?

  • Approach :

  • Controlled replication : Reproduce conflicting studies with standardized conditions (e.g., solvent purity, catalyst batch) .
  • Kinetic analysis : Compare reaction rates under varying pH, temperature, or oxidizing agents .
  • Computational modeling : DFT calculations predict electronic effects of morpholinylmethyl groups on quinoline reactivity .
    • Case study : Discrepancies in oxidation yields may arise from trace metal impurities; use chelating agents (e.g., EDTA) to validate .

Q. What strategies are effective in studying the biological activity of this compound against parasitic targets?

  • In vitro assays :

  • Antimalarial screening : Measure IC₅₀ against Plasmodium falciparum cultures, referencing chloroquine as a control .
  • Enzyme inhibition : Test inhibition of parasite-specific enzymes (e.g., dihydroorotate dehydrogenase) via fluorometric assays .
    • Structure-activity relationships (SAR) : Modify the morpholinylmethyl group to assess hydrophobicity/logP effects on membrane permeability .

Q. How can researchers investigate the compound’s interaction with biological membranes or proteins?

  • Biophysical methods :

  • Surface plasmon resonance (SPR) : Quantify binding affinity to recombinant proteins .
  • Fluorescence quenching : Monitor tryptophan residues in albumin to assess protein-ligand interactions .
    • Molecular dynamics (MD) simulations : Model lipid bilayer penetration using GROMACS/AMBER force fields .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.